
N-(2-Methylphenyl)-N-nitroso-N'-propan-2-ylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Methylphenyl)-N-nitroso-N’-propan-2-ylurea is an organic compound that belongs to the class of nitrosoureas. These compounds are known for their diverse applications in various fields, including medicinal chemistry, due to their ability to act as alkylating agents. The structure of N-(2-Methylphenyl)-N-nitroso-N’-propan-2-ylurea consists of a nitroso group attached to a urea moiety, with a 2-methylphenyl and a propan-2-yl group as substituents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylphenyl)-N-nitroso-N’-propan-2-ylurea typically involves the reaction of 2-methylphenyl isocyanate with nitrosating agents under controlled conditions. One common method is to react 2-methylphenyl isocyanate with sodium nitrite in the presence of an acid, such as hydrochloric acid, to form the nitroso derivative. The reaction is usually carried out at low temperatures to prevent decomposition of the nitroso compound.
Industrial Production Methods
Industrial production of N-(2-Methylphenyl)-N-nitroso-N’-propan-2-ylurea follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reagent addition is common in industrial settings to maintain consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Methylphenyl)-N-nitroso-N’-propan-2-ylurea undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The urea moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or alcohols can react with the urea moiety under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Substituted urea derivatives.
Applications De Recherche Scientifique
N-(2-Methylphenyl)-N-nitroso-N’-propan-2-ylurea has several applications in scientific research:
Biology: Studied for its potential as an alkylating agent in DNA modification.
Medicine: Investigated for its anticancer properties due to its ability to alkylate DNA and inhibit cell proliferation.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-(2-Methylphenyl)-N-nitroso-N’-propan-2-ylurea involves the formation of reactive intermediates that can alkylate nucleophilic sites in biological molecules. The nitroso group can form nitrenium ions, which are highly reactive and can interact with DNA, leading to cross-linking and inhibition of DNA replication. This mechanism is particularly relevant in its anticancer activity, where it induces cytotoxic effects in rapidly dividing cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-Methylphenyl)-N-nitroso-N’-methylurea
- N-(2-Methylphenyl)-N-nitroso-N’-ethylurea
- N-(2-Methylphenyl)-N-nitroso-N’-butylurea
Uniqueness
N-(2-Methylphenyl)-N-nitroso-N’-propan-2-ylurea is unique due to its specific substituents, which influence its reactivity and biological activity. The presence of the 2-methylphenyl group provides steric hindrance, affecting the compound’s interaction with biological targets. Additionally, the propan-2-yl group enhances its lipophilicity, potentially improving its cellular uptake and distribution.
Propriétés
Numéro CAS |
110396-90-2 |
|---|---|
Formule moléculaire |
C11H15N3O2 |
Poids moléculaire |
221.26 g/mol |
Nom IUPAC |
1-(2-methylphenyl)-1-nitroso-3-propan-2-ylurea |
InChI |
InChI=1S/C11H15N3O2/c1-8(2)12-11(15)14(13-16)10-7-5-4-6-9(10)3/h4-8H,1-3H3,(H,12,15) |
Clé InChI |
LAEDUIAHMCLHDM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1N(C(=O)NC(C)C)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


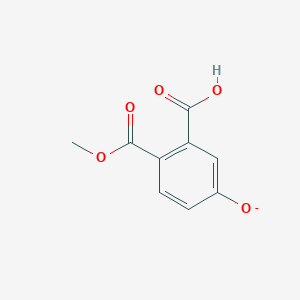


![Methyl 4-[(propan-2-yl)sulfanyl]butanoate](/img/structure/B14331109.png)

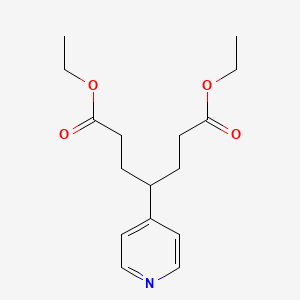


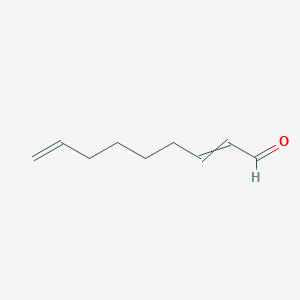
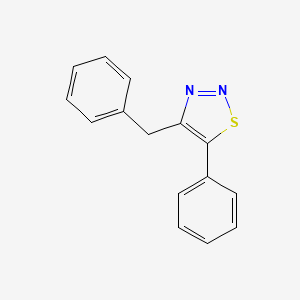
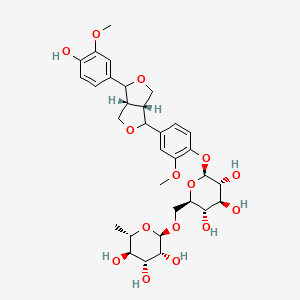
![Octahydro-3H-pyrrolo[1,2-a]azepin-3-one](/img/structure/B14331152.png)
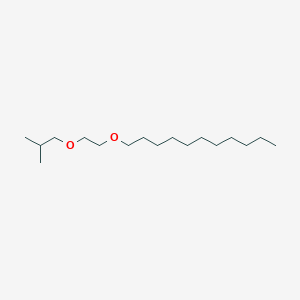
![[(1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-yl)selanyl]benzene](/img/structure/B14331168.png)
